3-Bromo-2'-chlorobenzophenone
Overview
Description
3-Bromo-2’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that benzylic halides, such as 3-bromo-2’-chlorobenzophenone, typically react via an sn1 or sn2 pathway . The reaction pathway depends on the degree of substitution at the benzylic position .
Mode of Action
The mode of action of 3-Bromo-2’-chlorobenzophenone involves a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting compound then reacts with NBS to form the brominated product .
Biochemical Pathways
Reactions at the benzylic position, such as those involving 3-bromo-2’-chlorobenzophenone, can lead to various downstream effects, including the formation of new compounds through free radical reactions .
Result of Action
The result of the action of 3-Bromo-2’-chlorobenzophenone is the formation of new compounds through free radical reactions . The specific molecular and cellular effects of these reactions depend on the nature of the compounds formed and their interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2’-chlorobenzophenone typically involves the bromination and chlorination of benzophenone derivatives. One common method is the bromination of 2’-chlorobenzophenone using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of 3-Bromo-2’-chlorobenzophenone may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2’-chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted benzophenones .
Scientific Research Applications
3-Bromo-2’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chlorobenzophenone: Similar structure but different substitution pattern.
2-Bromo-3-chlorobenzophenone: Another isomer with different reactivity.
3-Bromo-4-chlorobenzophenone: Similar compound with different positional isomerism.
Uniqueness
3-Bromo-2’-chlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
IUPAC Name |
(3-bromophenyl)-(2-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUVTKIEEJVZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568108 | |
Record name | (3-Bromophenyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135774-38-8 | |
Record name | (3-Bromophenyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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